

Method Validation: LC-MS Analysis of Mianserin

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Compound Focus: Mianserin

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The core study describes the development and validation of a **Liquid Chromatography-Mass Spectrometry (LC-MS)** method for the simultaneous determination of **Mianserin** and its major metabolite, **N-desmethylmianserin**, in human plasma [1] [2].

The methodology and key experimental protocols are summarized below:

- **Sample Preparation:** The method used a liquid-liquid extraction process. Plasma samples were extracted with a mixture of **hexane and isoamylalcohol (98:2)**, followed by a back-extraction step using **0.005 M formic acid** solution [1] [2].
- **Internal Standard:** **Imipramine hydrochloride** was used as the internal standard to improve the accuracy and precision of the measurements [1].
- **Chromatography:** Separation was achieved using a mobile phase consisting of **10 mM ammonium acetate buffer (pH 4.5) and acetonitrile (72:28 v/v)**, with **0.1% triethylamine** added. The flow rate was set at **1.0 ml/min** [1].
- **Mass Spectrometry:** Detection and quantification were performed using mass spectrometry, which provides high specificity and sensitivity [1] [2].

The quantitative performance data from the validation study is summarized in the table below.

Validation Parameter	Mianserin	N-desmethylmianserin
Linear Range	1.00 - 60.00 ng/mL	0.50 - 14.00 ng/mL [1] [2]
Lowest Limit of Quantification (LLOQ)	1.00 ng/mL	0.50 ng/mL [1] [2]

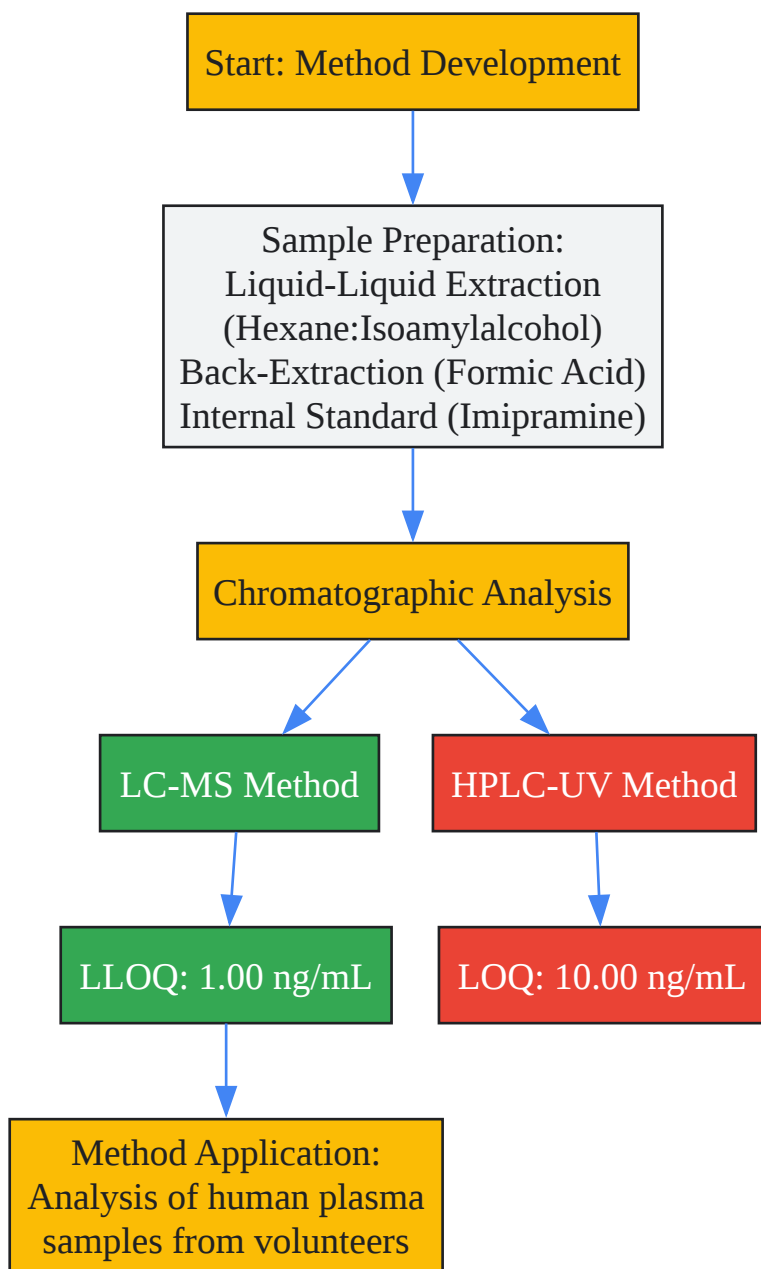
Validation Parameter	Mianserin	N-desmethyImianserin
Intra-day Precision (% C.V.)	< 10%	< 10% [2]
Inter-day Precision (% C.V.)	< 10%	< 10% [2]
Accuracy	94.44 - 112.33%	91.85 - 100.13% [2]

Performance Comparison with a Reference Method

The developed LC-MS method was directly compared to an **HPLC method with a UV-visible detector** [1].

- **Superior Sensitivity:** The primary advantage of the LC-MS method was its significantly higher sensitivity. While the HPLC-UV method had a limit of quantification (LOQ) of 10.00 ng/mL, the LC-MS method achieved an LLOQ of **1.00 ng/mL for Mianserin** and **0.50 ng/mL for its metabolite** [1]. This makes the LC-MS method more suitable for pharmacokinetic studies requiring measurement of low drug concentrations.
- **Application:** The validated LC-MS method was successfully applied to assay plasma samples from healthy volunteers who had received a single **30 mg oral dose of Mianserin**, demonstrating its practical utility [1] [2].

The following diagram illustrates the experimental workflow and the key advantage of the LC-MS method over the HPLC-UV method.



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Context for Researchers

- **Mianserin's Profile:** **Mianserin** is a tetracyclic antidepressant with a known mechanism of action that involves blocking alpha-adrenergic, histamine H1, and several serotonin receptors [3]. Its major metabolite, **N-desmethylmianserin**, contributes to its overall therapeutic effects [1].
- **Status Note:** While **Mianserin** has been an important tool in psychopharmacology, please be aware that it has been phased out in many markets in favor of its analogue, **Mirtazapine** [3].

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